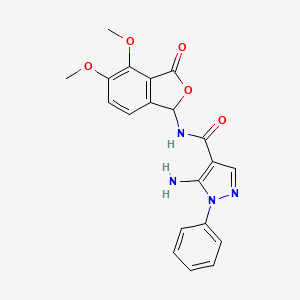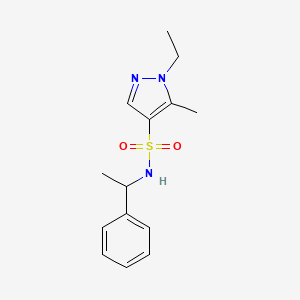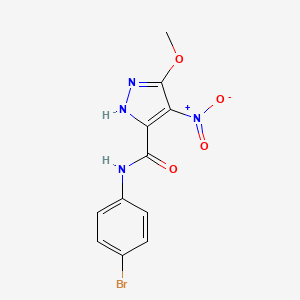
5-(4-methylphenyl)-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by the presence of a 4-methylphenyl group, a 1-methyl-1H-pyrazol-3-yl group, and an isoxazolecarboxamide moiety
Méthodes De Préparation
The synthesis of 5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using hydroxylamine and acetic anhydride.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated and scalable processes.
Analyse Des Réactions Chimiques
5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, such as using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of functional groups and chemical properties. Similar compounds may include other isoxazolecarboxamides with different substituents, such as:
- 5-(4-METHYLPHENYL)-N-(1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE
- 5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE
- 5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-5-YL)-3-ISOXAZOLECARBOXAMIDE
These compounds may exhibit different chemical reactivity and biological activities, highlighting the importance of the specific functional groups present in 5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE.
Propriétés
Formule moléculaire |
C15H14N4O2 |
|---|---|
Poids moléculaire |
282.30 g/mol |
Nom IUPAC |
5-(4-methylphenyl)-N-(1-methylpyrazol-3-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c1-10-3-5-11(6-4-10)13-9-12(18-21-13)15(20)16-14-7-8-19(2)17-14/h3-9H,1-2H3,(H,16,17,20) |
Clé InChI |
VFJOZWCZMUWFIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10942062.png)
![2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole](/img/structure/B10942076.png)
![2-{4-[(4-Fluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10942078.png)
![methyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10942083.png)
![1-methyl-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}carbonyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B10942089.png)

![ethyl 9-methyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10942099.png)
![N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide](/img/structure/B10942100.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10942105.png)

![N-[(4-methylbenzyl)oxy]-4-nitrobenzamide](/img/structure/B10942111.png)

![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B10942119.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B10942126.png)
